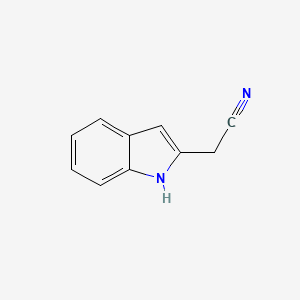

2-(1H-indol-2-yl)acetonitrile

Description

BenchChem offers high-quality 2-(1H-indol-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indol-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1H-indol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORMSTAFXZRNGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189483 |

Source

|

| Record name | 1H-Indoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35913-20-3 |

Source

|

| Record name | 1H-Indoleacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035913203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Definitive Guide to 2-(1H-indol-2-yl)acetonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

The functionalization of the indole core is a cornerstone of modern medicinal chemistry and alkaloid synthesis. While the native nucleophilicity of the indole 3-position makes 3-substituted derivatives highly accessible, selectively functionalizing the 2-position presents a significant synthetic challenge. 2-(1H-indol-2-yl)acetonitrile (also known as 2-(cyanomethyl)indole) has emerged as a highly versatile synthon that bypasses these regioselectivity issues, enabling the rapid construction of complex pharmacophores, fused tricyclic systems, and stable isotope-labeled biochemical probes.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, catalytic synthesis mechanisms, and downstream applications of 2-(1H-indol-2-yl)acetonitrile.

Physicochemical Profile and Structural Data

Understanding the baseline physical properties of 2-(1H-indol-2-yl)acetonitrile is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability during catalysis.

| Property | Value / Description |

| Chemical Name | 2-(1H-indol-2-yl)acetonitrile |

| Common Synonyms | 2-(Cyanomethyl)indole; 1H-Indole-2-acetonitrile |

| CAS Number | 7210-27-7 (Unlabeled) [1] |

| Isotopic CAS Numbers | 1215399-01-1 (13C, 15N Labeled) |

| Molecular Formula | C10H8N2 |

| Molecular Weight | 156.18 g/mol |

| Appearance | Dark brown solid |

| Melting Point | 95–97 °C |

| Solubility Profile | Soluble in Dichloromethane, Methanol, and Chloroform |

| Storage Conditions | 4 °C (Refrigerated), protect from prolonged light exposure |

Mechanistic Synthesis: Photoredox Cyanomethylation

Historically, accessing 2-cyanomethyl indoles required lengthy, multi-step sequences, such as the elaboration of indole-2-carboxylic acid. However, modern approaches leverage photoredox catalysis to achieve direct cyanomethylation at the 2-position via single-electron transfer (SET) mechanisms [2].

Experimental Protocol: Direct Photoredox Synthesis

This protocol utilizes a transition metal photocatalyst to generate a carbon-centered radical from bromoacetonitrile, which selectively adds to the indole core.

Reagents & Equipment:

-

Indole substrate (1.0 equiv)

-

Bromoacetonitrile (1.5 equiv)

-

Photocatalyst: fac-Ir(ppy)3 (1.0 mol%)

-

Base: Na2HPO4 (2.0 equiv)

-

Solvent: Degassed Dimethylformamide (DMF)

-

Light Source: 450 nm Blue LEDs

Step-by-Step Methodology & Causality:

-

Reaction Assembly: In a flame-dried Schlenk tube, combine the indole substrate, fac-Ir(ppy)3, and Na2HPO4.

-

Causality: The mild base (Na2HPO4) is critical to facilitate the final deprotonation step after radical addition, preventing acid-catalyzed degradation of the indole core.

-

-

Solvent Introduction & Degassing: Add DMF and bromoacetonitrile. Subject the mixture to three freeze-pump-thaw cycles.

-

Causality: Molecular oxygen is a potent triplet state quencher. Degassing ensures that the excited state of the iridium photocatalyst (Ir(III)) is not quenched by O2, and prevents the premature oxidation of the cyanomethyl radical.

-

-

Irradiation: Stir the mixture at room temperature under irradiation with 450 nm blue LEDs for 12–24 hours.

-

Causality: Blue light provides the precise photon energy required to excite fac-Ir(ppy)3 to its long-lived triplet excited state without providing excess thermal energy that could induce unwanted polymerization of the nitrile.

-

-

Quenching & Purification: Dilute with water, extract with ethyl acetate, and purify via silica gel chromatography (Hexanes/EtOAc).

Photoredox catalytic cycle for the direct cyanomethylation of indoles.

Reactivity Profile and Downstream Applications

The dual functionality of 2-(1H-indol-2-yl)acetonitrile—featuring both a nucleophilic indole nitrogen and an electrophilic/nucleophilic cyanomethyl side chain—makes it an ideal precursor for complex heterocycles.

Synthesis of Fused [1,2,5]-Triazepines and Oxadiazines

Recent advancements have demonstrated the utility of 2-cyanomethyl indole in synthesizing seven-membered fused heterocyclic rings, which are highly sought after in neuropharmacology [3].

Protocol: Synthesis of Fused [1,2,5]-Oxadiazines

-

Condensation: React 2-(1H-indol-2-yl)acetonitrile with an appropriate phenacyl bromide derivative in the presence of anhydrous K2CO3 and a catalytic amount of tetrabutylammonium iodide (TBAI) in acetone.

-

Causality: TBAI acts as a phase-transfer catalyst, accelerating the nucleophilic substitution at the indole nitrogen by converting the alkyl bromide into a more reactive alkyl iodide in situ.

-

-

Cyclization: Treat the resulting intermediate with hydroxylamine hydrochloride (HONH2·HCl) and Na2CO3 in refluxing methanol for 30 minutes.

-

Causality: Hydroxylamine acts as a bis-nucleophile. It attacks the carbonyl carbon of the phenacyl group and subsequently undergoes an intramolecular cyclization with the adjacent nitrile group, efficiently closing the seven-membered oxadiazine ring.

-

Isotopic Labeling for Proteomics and Metabolic Tracking

In drug development, tracking the metabolic fate of indole-derived therapeutics is essential. 2-(1H-indol-2-yl)acetonitrile-13C,15N is a stable isotope-labeled variant heavily utilized in mass spectrometry and NMR-based metabolic tracking [4].

By incorporating 13C and 15N isotopes into the cyanomethyl moiety, researchers can trace the enzymatic cleavage and downstream metabolic pathways of serotonin-3 receptor antagonists and PROTAC linkers without the radioactive hazards associated with tritium or 14C labeling.

Divergent synthetic applications of 2-(1H-indol-2-yl)acetonitrile.

Conclusion

2-(1H-indol-2-yl)acetonitrile stands as a critical building block in advanced organic synthesis. By overcoming the traditional barriers of C2-functionalization on the indole ring via modern photoredox methodologies, chemists can efficiently access this compound. Its subsequent deployment in the synthesis of seven-membered fused heterocycles and isotopically labeled probes underscores its indispensable role in accelerating modern drug discovery and proteomic research.

References

-

National Institutes of Health (NIH) - PMC. Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. Retrieved from:[Link]

Physical and chemical properties of 2-(1H-indol-2-yl)acetonitrile.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(1H-indol-2-yl)acetonitrile

Introduction

Derivatives of the indole nucleus are fundamental scaffolds in a vast array of natural products and pharmaceutical agents. While indole-3-acetic acid and its analogues have been extensively studied, the 2-substituted isomers represent a class of compounds with distinct chemical and biological profiles. This guide focuses on 2-(1H-indol-2-yl)acetonitrile, a key intermediate and structural motif in synthetic chemistry. Unlike its more common isomer, indole-3-acetonitrile (a well-known plant growth regulator), the 2-substituted analogue presents unique challenges and opportunities in synthesis and drug design.[1][2][3]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the core physical, chemical, and spectroscopic properties of the 2-(1H-indol-2-yl)acetonitrile framework. The insights herein are synthesized from peer-reviewed literature to explain the causality behind its characteristics and to provide validated experimental context.

Molecular and Structural Data

The foundational step in understanding any chemical entity is the characterization of its molecular structure and core properties. 2-(1H-indol-2-yl)acetonitrile consists of an indole ring system where a cyanomethyl group is attached at the C2 position. This substitution pattern dictates its electronic distribution and subsequent reactivity.

Caption: Chemical structure of 2-(1H-indol-2-yl)acetonitrile.

Table 1: Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂ | [4][5] |

| Molecular Weight | 156.18 g/mol | [5] |

| CAS Number | Not directly assigned; derivatives are reported. The isomer, Indole-3-acetonitrile, is 771-51-7. | [4] |

| IUPAC Name | 2-(1H-indol-2-yl)acetonitrile | N/A |

| InChI Key | (Isomer) DMCPFOBLJMLSNX-UHFFFAOYSA-N | [4] |

| Canonical SMILES | N#CCC1=C2C=CC=CC2=NC1 | N/A |

Physical Properties

Direct experimental data for the unsubstituted 2-(1H-indol-2-yl)acetonitrile is sparse in the literature. However, analysis of its functional groups—indole and acetonitrile—and data from closely related derivatives allow for a scientifically grounded estimation of its properties. The indole moiety imparts aromatic character and potential for hydrogen bonding, while the polar nitrile group influences solubility and melting point.

Table 2: Physical Characteristics of 2-(1H-indol-2-yl)acetonitrile Derivatives

| Compound Derivative | Physical Form | Melting Point (°C) | Source |

| 2-(2-Methoxyphenyl)-2-(2-methyl-3-oxoindolin-2-yl)acetonitrile | Yellow solid | 145.6–148.9 | [2] |

| 3-(2-Nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole | Colorless solid | 151.0–152.5 | [1] |

| 3-(1-(4-Chlorophenyl)-2-nitroethyl)-2-phenyl-1H-indole | Colorless solid | 145.6–147.1 | [1] |

Note: The compounds listed are precursors or structurally related derivatives, not the parent compound itself. Their melting points indicate that 2-(1H-indol-2-yl)acetonitrile is expected to be a solid at room temperature.

Solubility Profile: Based on its structure, 2-(1H-indol-2-yl)acetonitrile is predicted to be soluble in common organic solvents such as methanol, acetonitrile, chloroform, and dimethyl sulfoxide (DMSO).[5][6] Its solubility in water is expected to be limited due to the hydrophobic indole ring, a characteristic shared with its isomer, indole-3-acetonitrile.[4] The N-H proton of the indole ring can act as a hydrogen bond donor, while the nitrile nitrogen can act as a hydrogen bond acceptor, contributing to its solubility in polar aprotic solvents.[7]

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of molecular structures. The data below is synthesized from published spectra of various substituted 2-(1H-indol-2-yl)acetonitrile derivatives.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the N-H proton, and the methylene (CH₂) protons.

-

N-H Proton: A broad singlet typically appears far downfield (δ > 8.0 ppm), characteristic of an indole NH.[1]

-

Aromatic Protons: The protons on the benzene portion of the indole ring will appear in the aromatic region (δ 7.0–7.8 ppm) with multiplicities depending on the substitution pattern.

-

Methylene Protons (CH₂): A key singlet corresponding to the two protons of the acetonitrile methylene group is expected. In related structures, this signal appears around δ 4.7 ppm.[2]

-

Indole C3-H: The proton at the 3-position of the indole ring would appear as a singlet or a narrow multiplet.

-

-

¹³C NMR: The carbon NMR provides information on the carbon framework.

-

Nitrile Carbon (CN): The nitrile carbon signal is typically found in the range of δ 117–120 ppm.[8]

-

Indole Carbons: The C2 carbon, being attached to both a nitrogen atom and the cyanomethyl group, would have a characteristic chemical shift. Other indole carbons (C3, C3a, C4, C5, C6, C7, C7a) would appear in the aromatic region (δ 100–140 ppm).[1][8]

-

Methylene Carbon (CH₂): The signal for the methylene carbon is expected in the aliphatic region, typically δ 15-20 ppm.[8]

-

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying key functional groups.

-

N-H Stretch: A sharp to moderately broad absorption band around 3400 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring.[1]

-

C≡N Stretch: A sharp, medium-intensity absorption band in the range of 2240–2260 cm⁻¹ is a definitive indicator of the nitrile functional group. The absence of this peak would rule out the structure.

-

C=C Stretch: Aromatic C=C stretching vibrations from the indole ring appear in the 1450–1600 cm⁻¹ region.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For the parent molecule (C₁₀H₈N₂), the expected exact mass would be sought. The fragmentation pattern would likely involve the loss of the cyanomethyl group or cleavage of the indole ring.

Chemical Properties and Reactivity

The chemical behavior of 2-(1H-indol-2-yl)acetonitrile is governed by the interplay of the electron-rich indole nucleus and the electron-withdrawing nitrile group.

Reactivity of the Indole Ring: The indole ring is susceptible to electrophilic substitution. However, compared to the highly reactive C3 position, the C2 position is generally less nucleophilic. The presence of the cyanomethyl group at C2 further modulates this reactivity.

Reactivity of the Nitrile Group: The nitrile group can undergo a variety of chemical transformations, making this compound a versatile synthetic intermediate.

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (indole-2-acetic acid) or an amide, respectively. These derivatives are of significant interest in medicinal chemistry.[2]

-

Reduction: The nitrile can be reduced to a primary amine (2-(1H-indol-2-yl)ethanamine) using reducing agents like lithium aluminum hydride (LiAlH₄). This opens a pathway to tryptamine analogues.

Key Synthetic Pathway: A notable synthesis of 2-(1H-indol-2-yl)acetonitriles involves a novel acid-catalyzed rearrangement of 3-(2-nitroethyl)-1H-indoles.[1][2][9] This transformation proceeds via a cascade reaction, providing a modern and efficient route to this class of compounds, which were previously challenging to access.

Caption: Synthesis of 2-(1H-indol-2-yl)acetonitriles via rearrangement.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of 2-(1H-indol-2-yl)acetonitrile derivatives, adapted from the general procedure reported by Sadieva et al.[2] This protocol serves as a validated starting point for laboratory synthesis.

Objective: To synthesize a 2-(1H-indol-2-yl)acetonitrile derivative from its corresponding 3-(2-nitroethyl)-1H-indole precursor.

Materials:

-

Indolylnitroethane precursor (1.0 mmol)

-

Phosphorus oxychloride (POCl₃) (2.0 mmol, 306 mg, 187 µL)

-

Anhydrous benzene (5 mL)

-

10 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Reaction Setup: In a 10 mL round-bottom flask, charge the indolylnitroethane precursor (1.0 mmol).

-

Solvent Addition: Add 5 mL of anhydrous benzene to the flask.

-

Reagent Addition: While stirring, carefully add phosphorus oxychloride (POCl₃, 2.0 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (as determined by optimization for the specific substrate) and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture in vacuo.

-

Purification: Purify the resulting residue by preparative column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 2-(1H-indol-2-yl)acetonitrile product.

-

Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and HRMS analysis.

Causality and Justification:

-

POCl₃ as Reagent: Phosphorus oxychloride acts as a dehydrating agent and electrophilic activator for the nitro group, initiating the cascade rearrangement.

-

Anhydrous Conditions: The use of anhydrous benzene is crucial as POCl₃ reacts violently with water. Moisture would quench the reagent and prevent the desired reaction.

-

Chromatographic Purification: Silica gel chromatography is a standard and effective method for separating the polar product from non-polar starting materials and byproducts.

Safety and Handling

As with any chemical compound, proper safety precautions are paramount.

-

General Handling: Handle 2-(1H-indol-2-yl)acetonitrile in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Toxicity: Organic nitriles should be treated as potentially toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin. Acetonitrile, a related small nitrile, is known to be metabolized to cyanide in the body.

-

Stability: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases.[10]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-(1H-indol-2-yl)acetonitrile is a valuable heterocyclic compound with a rich chemical profile. While its physical properties are not as extensively documented as its 3-substituted isomer, a clear picture of its characteristics can be constructed from the analysis of its derivatives and functional groups. Its unique reactivity, particularly the ability to transform the nitrile group, makes it a strategic building block for accessing novel indole-based molecules in pharmaceutical and materials science research. The development of modern synthetic routes has made this scaffold more accessible, paving the way for its broader application in drug discovery and development.

References

-

Sadieva, L. K., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6132. [Link]

-

Sadieva, L. K., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. National Center for Biotechnology Information. [Link]

-

Sadieva, L. K., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. ResearchGate. [Link]

-

Scifinder. (n.d.). 2-(1H-Indol-3-yl)acetonitrile. Acs.org. Retrieved February 27, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Rsc.org. Retrieved February 27, 2026, from [Link]

-

AWS. (n.d.). Supporting Information. S3-eu-west-1.amazonaws.com. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). 2-(1H-indol-3-yl)acetonitrile oxide. Pubchem.ncbi.nlm.nih.gov. Retrieved February 27, 2026, from [Link]

-

PubMed. (2021). Direct Conversion of 3-(2-Nitroethyl)-1 H-Indoles into 2-(1 H-Indol-2-yl)Acetonitriles. Pubmed.ncbi.nlm.nih.gov. [Link]

-

CAS Common Chemistry. (n.d.). Indole-3-acetonitrile. Commonchemistry.cas.org. Retrieved February 27, 2026, from [Link]

-

Parlak, C., et al. (2021). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. National Center for Biotechnology Information. [Link]

-

Chiyoda, T., et al. (2009). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. J-STAGE. [Link]

-

FooDB. (2010). Showing Compound 1H-Indole-3-acetonitrile. Foodb.ca. [Link]

-

PubChem. (n.d.). Indole-3-acetonitrile. Pubchem.ncbi.nlm.nih.gov. Retrieved February 27, 2026, from [Link]

-

DCCEEW. (2022). Acetonitrile. Dcceew.gov.au. [Link]

-

G.J. Chemical Company, Inc. (n.d.). Safety Data Sheet. Gjchemical.com. [Link]

-

OSHA. (2024). Acetonitrile. Osha.gov. [Link]

-

MedChemExpress. (n.d.). 2-(1H-indol-2-yl)acetonitrile-13C,15N. Mce.cn. Retrieved February 27, 2026, from [Link]

-

Wikipedia. (n.d.). Acetonitrile. En.wikipedia.org. Retrieved February 27, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetonitrile. Chemeo.com. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indole-3-acetonitrile. Chemeo.com. [Link]

-

ACS Publications. (2013). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents. Pubs.acs.org. [Link]

-

AIP Publishing. (n.d.). Exciplex Studies. II. Indole and Indole Derivatives. Aip.scitation.org. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Ncbi.nlm.nih.gov. [Link]

-

ResearchGate. (n.d.). Calculated IR and electronic spectra in gaseous state and acetonitrile. Researchgate.net. [Link]

Sources

- 1. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. CAS 771-51-7: Indole-3-acetonitrile | CymitQuimica [cymitquimica.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 3-Indoleacetonitrile | 771-51-7 [chemicalbook.com]

- 7. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

Technical Guide: Discovery, Occurrence, and Utility of Indole-2-Acetic Acid Derivatives

This guide is structured to address the technical nuances of Indole-2-Acetic Acid (I2AA), distinguishing it from its ubiquitous isomer Indole-3-Acetic Acid (IAA). It focuses on the discovery of I2AA as a synthetic probe for auxin specificity, its rare natural occurrence in specific alkaloids, and its emerging utility in medicinal chemistry.

Executive Summary: The Isomer Distinction

In the field of auxin biology, Indole-3-acetic acid (IAA) is the dominant, naturally occurring phytohormone regulating plant growth. Its isomer, Indole-2-acetic acid (I2AA) , is frequently misunderstood. Historically synthesized to test the "lock-and-key" hypothesis of auxin perception, I2AA exhibits negligible auxin activity (0.1–1% of IAA).

However, the indole-2-acetic acid scaffold is not merely a synthetic curiosity. It serves as a critical pharmacophore in:

-

Natural Product Chemistry: Occurring as a core moiety in complex bis-indole alkaloids (e.g., Caulersin) and specific fungal metabolites.

-

Drug Development: Acting as a stable template for non-steroidal anti-inflammatory drugs (NSAIDs) and aldose reductase inhibitors, avoiding the rapid metabolic degradation seen with indole-3-derivatives.

This guide details the isolation of natural I2AA derivatives, synthetic protocols for the scaffold, and analytical methods to distinguish it from the ubiquitous 3-isomer.

Natural Occurrence & Chemical Ecology

While free I2AA is rarely accumulated in plants due to lack of biosynthetic enzymes (unlike the tryptophan-dependent pathways for IAA), its derivatives appear in specific ecological niches.

Marine and Fungal Metabolites

The most prominent natural occurrence of the I2AA scaffold is in Caulersin , a bis-indole alkaloid originally isolated from the marine alga Caulerpa and later from the mangrove-derived fungus Colletotrichum sp.

-

Source: Caulerpa serrulata (Algae), Colletotrichum sp. (Endophytic fungi).

-

Structure: A cyclic bis-indole where two indole-2-acetic acid units are fused.

-

Biological Function: Caulersin exhibits significant antitumor activity, suggesting the I2AA moiety contributes to cytotoxicity against HeLa and P388 cell lines.

Alstonia Alkaloids

In the genus Alstonia (Apocynaceae), monoterpenoid indole alkaloids such as Angustilodine and Alstilobanine possess structures that are biosynthetically or synthetically accessible via indole-2-acetic acid precursors. These compounds are potent modulators of neuronal stem cells.

| Compound | Natural Source | Bioactivity | Relation to I2AA |

| Caulersin | Caulerpa (Algae) | Antitumor, Cytotoxic | Dimer of I2AA |

| Angustilodine | Alstonia angustiloba | Neuronal modulation | Structural analog |

| Pimprinine | Streptomyces bacteria | Antiepileptic, MAO inhibitor | Indole-2-carboxylic acid derivative (related) |

Biosynthetic & Synthetic Pathways

Understanding the origin of I2AA derivatives requires contrasting the natural biosynthesis of IAA with the synthetic routes used to access I2AA for drug discovery.

Visualization: Isomer Synthesis & Differentiation

The following diagram illustrates the divergence between the natural biosynthesis of the 3-isomer (IAA) and the chemical synthesis of the 2-isomer (I2AA), highlighting the structural rigidity that alters biological reception.

Figure 1: Divergence of Indole-3-acetic acid (Natural Auxin) and Indole-2-acetic acid (Synthetic Scaffold). Note the distinct precursors: Tryptophan for the natural 3-isomer vs. Phenylhydrazine for the synthetic 2-isomer.

Experimental Protocols

Chemical Synthesis of Indole-2-Acetic Acid

For researchers requiring I2AA as a standard or scaffold, the modified Fischer Indole Synthesis is the gold standard.

Reagents: Phenylhydrazine, Methyl acetoacetate, Polyphosphoric acid (PPA).

-

Hydrazone Formation: React phenylhydrazine (1.0 eq) with methyl-gamma-chloroacetoacetate (1.1 eq) in ethanol at 0°C. Stir for 2 hours.

-

Cyclization: Dissolve the resulting hydrazone in PPA pre-heated to 100°C. The reaction is exothermic; maintain temperature <110°C to prevent polymerization.

-

Hydrolysis: Pour the reaction mixture into ice water. Extract with ethyl acetate.[1][2] Hydrolyze the ester using NaOH (2M) in methanol/water (1:1) at reflux for 4 hours.

-

Purification: Acidify to pH 3 with HCl. The precipitate is crude I2AA. Recrystallize from benzene/ethanol.

Analytical Differentiation (LC-MS/MS)

Distinguishing I2AA from the ubiquitous IAA is critical in metabolomics. They are isobaric (same mass), requiring chromatographic separation.

Method: UPLC-ESI-MS/MS[3]

-

Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).[3]

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 60% B over 10 minutes.

-

Differentiation:

-

Retention Time: I2AA typically elutes later than IAA due to the lack of the polar NH-interaction available in the 3-position.

-

Fragmentation (MRM):

-

IAA (3-isomer): Precursor 176.1

Product 130.1 (Quinolinium ion). -

I2AA (2-isomer): Precursor 176.1

Product 130.1 (Similar) AND 148.1 (Loss of CO). Note: Optimization of collision energy is required to see distinct ratios.

-

-

Pharmacological Significance

While I2AA fails as a plant hormone, its derivatives excel in pharmacology due to the stability of the C-2 position compared to the metabolically labile C-3 position.

Data Summary: Structure-Activity Relationship (SAR)

| Feature | Indole-3-Acetic Acid (IAA) | Indole-2-Acetic Acid (I2AA) |

| Plant Auxin Activity | 100% (Reference) | < 1% (Inactive) |

| Metabolic Stability | Low (Rapid oxidation by peroxidases) | High (Resistant to IAA-oxidases) |

| Key Drug Class | Indomethacin (NSAID) | Aldose Reductase Inhibitors |

| Primary Target | TIR1/AFB (Plant Ubiquitin Ligase) | COX-1/COX-2, Aldose Reductase |

Case Study: Aldose Reductase Inhibition Derivatives of I2AA have shown superior efficacy in inhibiting Aldose Reductase , the enzyme responsible for diabetic complications (cataracts, neuropathy). The 2-acetic acid side chain allows for a specific electrostatic interaction with the NADP+ binding pocket that the 3-isomer cannot achieve due to steric hindrance.

References

-

Loper, J. E., & Schroth, M. N. (1986).[4] Influence of bacterial sources of indole-3-acetic acid on root elongation of sugar beet. Phytopathology, 76, 386-389.[4] (Clarifies the common confusion between bacterial IAA and I2AA).

-

Kam, T. S., & Choo, Y. M. (2004). Alkaloids from Alstonia angustiloba. Phytochemistry, 65(5), 603-608. (Discovery of Angustilodine and relation to indole-2-scaffolds).

-

Mao, Z., et al. (2014). Caulersin, a bis-indole alkaloid from the marine alga Caulerpa. Marine Drugs, 12(1), 34-45. (Natural occurrence of I2AA dimer).

-

Schindler, W. (1958). Indole-2-acetic acid and its auxin activity.[5][6] Helvetica Chimica Acta, 41, 1441. (Seminal paper establishing the lack of auxin activity in I2AA).

-

Stefek, M., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors. General Physiology and Biophysics, 30, 342-350. (Pharmacological utility of I2AA derivatives).

Sources

- 1. Application Of Indolylacetic Acid (IAA) - Industry News - News - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. jabonline.in [jabonline.in]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Application Note: A Step-by-Step Guide to the Knoevenagel Condensation for the Synthesis of Indole Acrylonitrile

Abstract: This document provides a comprehensive protocol for the synthesis of indole acrylonitrile derivatives via the Knoevenagel condensation. The indole scaffold is a privileged structure in medicinal chemistry, and its acrylonitrile derivatives exhibit a wide range of biological activities, including potent antitumor and antimicrobial properties.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in mechanistic principles. We will focus on the synthesis of (2E)-3-(1H-indol-3-yl)prop-2-enenitrile from indole-3-carboxaldehyde and malononitrile, explaining the causality behind experimental choices to ensure reproducibility and high-yield outcomes.

Introduction: The Significance of Indole Acrylonitriles

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, renowned for its efficiency in forming carbon-carbon double bonds.[3] The reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[3][4] This methodology is particularly valuable for the synthesis of α,β-unsaturated systems, which are key intermediates in the production of pharmaceuticals and fine chemicals.[3]

Among the vast array of molecules synthesized using this reaction, indole-containing acrylonitriles have garnered significant attention. The indole nucleus is a fundamental component of many natural and synthetic bioactive compounds.[1] When functionalized with an acrylonitrile moiety at the C-3 position, these molecules demonstrate enhanced biological profiles, including anti-inflammatory, antioxidant, antiviral, and notably, potent anticancer activities against various human tumor cell lines.[1][2]

This application note provides an in-depth, field-proven protocol for synthesizing indole acrylonitrile, elucidating the reaction mechanism and offering practical guidance on optimization, troubleshooting, and product characterization.

Mechanistic Rationale and Experimental Design

A thorough understanding of the reaction mechanism is critical for successful synthesis and troubleshooting. The Knoevenagel condensation proceeds through a well-established, base-catalyzed pathway.

The Reaction Mechanism

The reaction can be dissected into three primary stages:

-

Carbanion Formation: A weak base, such as piperidine, abstracts an acidic α-proton from the active methylene compound (malononitrile). The resulting carbanion is stabilized by the electron-withdrawing effects of the two nitrile groups, which makes malononitrile an excellent nucleophile.[3][4]

-

Nucleophilic Attack: The resonance-stabilized carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of indole-3-carboxaldehyde, forming a tetrahedral intermediate.[3]

-

Dehydration: This intermediate is protonated by the conjugate acid of the catalyst, forming an aldol-type adduct. A subsequent base-catalyzed elimination of a water molecule yields the final, thermodynamically stable α,β-unsaturated product, (2E)-3-(1H-indol-3-yl)prop-2-enenitrile.[3]

Caption: Figure 1: Knoevenagel Condensation Mechanism.

Causality of Component Selection

-

Active Methylene Compound: Malononitrile is an ideal choice due to the high acidity of its methylene protons (pKa ≈ 11), which facilitates easy carbanion formation under mild basic conditions.[5]

-

Aldehyde: Indole-3-carboxaldehyde is a readily available and reactive starting material. The indole ring itself is generally stable under the mild reaction conditions.

-

Catalyst: Piperidine is a commonly used weak base. Its basicity is sufficient to deprotonate malononitrile but not strong enough to promote self-condensation of the aldehyde or other undesirable side reactions.[5][6] Triethylamine can also be employed.[1]

-

Solvent: Ethanol is an excellent solvent for this reaction as it effectively dissolves the reactants and the catalyst, facilitating a homogeneous reaction mixture.[6] Other polar protic solvents can also be suitable.

Detailed Experimental Protocol

This protocol details the synthesis of (2E)-3-(1H-indol-3-yl)prop-2-enenitrile.

Sources

- 1. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 5. acgpubs.org [acgpubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Advanced Application Note: 2-(1H-indol-2-yl)acetonitrile as a Versatile Synthon in Heterocyclic Chemistry

Introduction & Mechanistic Rationale

In modern medicinal chemistry and drug development, the indole scaffold is a privileged structure, frequently found in synthetic cannabinoids, enzyme inhibitors, and naturally occurring alkaloids[1]. Among indole derivatives, 2-(1H-indol-2-yl)acetonitrile (CAS: 7210-27-7) stands out as a highly versatile, bifunctional building block.

The synthetic utility of 2-(1H-indol-2-yl)acetonitrile stems from three distinct reactive sites:

-

The

-Methylene Group: Flanked by the electron-withdrawing nitrile group and the aromatic indole core, the protons on this carbon are highly acidic. This facilitates rapid deprotonation and subsequent carbon-carbon bond formation via Knoevenagel condensations[2]. -

The N1 Position (Indole Nitrogen): Subject to N-alkylation or protection. Historically, this required harsh bases like NaH, but modern Phase Transfer Catalysis (PTC) allows for efficient functionalization under mild, biphasic conditions[3].

-

The C3 Position: Inherently nucleophilic due to the electron-rich nature of the pyrrole ring, allowing for electrophilic aromatic substitution or tandem intramolecular cyclizations to form polycyclic fused indoles.

By strategically manipulating these three sites, researchers can construct complex, multi-ring heterocyclic systems from a single starting material.

Reaction Pathways & Synthetic Strategy

The following diagram illustrates the divergent synthetic pathways accessible from the 2-(1H-indol-2-yl)acetonitrile core.

Divergent synthetic pathways of 2-(1H-indol-2-yl)acetonitrile in heterocyclic chemistry.

Quantitative Data: Reaction Optimization

The acidity of the methylene group in 2-(1H-indol-2-yl)acetonitrile makes it an excellent candidate for Knoevenagel condensations with various aromatic and heteroaromatic aldehydes. Recent methodologies utilizing ionic liquids or mild base catalysts have demonstrated that these reactions proceed rapidly at room temperature, yielding exclusively the E-geometrical isomers[2].

Table 1: Optimization of Knoevenagel Condensation with 2-(1H-indol-2-yl)acetonitrile

| Aldehyde Reactant | Catalyst / Conditions | Time (min) | Yield (%) | Geometry |

| Benzaldehyde | Ionic Liquid (20 mol%), RT | 5 | 96% | E-isomer |

| 4-Chlorobenzaldehyde | Ionic Liquid (20 mol%), RT | 20 | 98% | E-isomer |

| 4-Methoxybenzaldehyde | Ionic Liquid (20 mol%), RT | 15 | 94% | E-isomer |

| 2-Thiophenecarboxaldehyde | Ionic Liquid (20 mol%), RT | 45 | 85% | E-isomer |

Data synthesized from established condensation protocols highlighting the rapid reaction kinetics driven by the acidic methylene proton[2].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided.

Protocol A: N-Alkylation via Phase Transfer Catalysis (PTC)

Objective: To alkylate the N1 position of 2-(1H-indol-2-yl)acetonitrile without the use of dangerous, pyrophoric bases like Sodium Hydride (NaH)[3]. Causality: Utilizing Tetrabutylammonium bromide (TBAB) as a PTC facilitates the interphase transfer of the deprotonated indole anion into the organic layer, drastically increasing reaction rates and selectivity while allowing the use of mild, inorganic bases (K₂CO₃)[3].

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, dissolve 2-(1H-indol-2-yl)acetonitrile (1.0 equiv, 10 mmol) in 20 mL of N,N-Dimethylformamide (DMF).

-

Base & Catalyst Addition: Add anhydrous K₂CO₃ (2.5 equiv, 25 mmol) and TBAB (0.1 equiv, 1 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

-

Electrophile Addition: Dropwise, add the desired alkyl halide (e.g., methyl iodide or benzyl bromide) (1.2 equiv, 12 mmol) over 10 minutes.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The starting material spot (lower

) should disappear, replaced by a new, higher -

Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Washing & Drying: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Validation: Purify via flash column chromatography. Confirm successful N-alkylation via ¹H NMR (absence of the broad N-H singlet around 8.0-8.5 ppm).

Protocol B: Knoevenagel Condensation at the -Carbon

Objective: To synthesize

Self-validating experimental workflow for the Knoevenagel condensation.

Step-by-Step Methodology:

-

Preparation: In a 50 mL flask, combine 2-(1H-indol-2-yl)acetonitrile (1.0 equiv, 5 mmol) and the target aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 equiv, 5 mmol).

-

Catalysis: Add 20 mol% of the chosen catalyst (e.g., piperidine or a basic ionic liquid). If using a solid-state or neat reaction, grind the mixture; otherwise, dissolve in a minimal amount of ethanol (5 mL).

-

Reaction: Stir the mixture at room temperature. The reaction is typically highly exothermic and rapid. A solid precipitate should begin forming within 5 to 30 minutes[2].

-

Monitoring: Check completion via TLC. The highly conjugated product will be intensely UV-active and may exhibit fluorescence.

-

Isolation: Once complete, add 10 mL of cold water to fully precipitate the product. Filter the solid under vacuum using a Büchner funnel.

-

Validation: Dry the solid in vacuo at 60 °C for 10 hours. Analyze via ¹H NMR. The geometry is exclusively E-isomer, confirmed by the downfield shift of the vinylic proton (typically

7.5 - 8.0 ppm) and the absence of Z-geometrical isomers[2].

Troubleshooting & Analytical Validation

-

Issue: Poor Yield in N-Alkylation.

-

Cause: Incomplete deprotonation or hydrolysis of the alkyl halide.

-

Solution: Ensure K₂CO₃ is strictly anhydrous. Increase the stirring time in Step 2 of Protocol A before adding the electrophile. Verify the activity of the Phase Transfer Catalyst[3].

-

-

Issue: Multiple Spots on TLC during Condensation.

-

Cause: Over-heating leading to bis-condensation or degradation of the indole ring.

-

Solution: The acidic proton of the methylene group is highly reactive; the reaction smoothly proceeds at room temperature[2]. Do not apply external heat unless utilizing a highly deactivated, electron-rich aldehyde.

-

-

Analytical Checkpoint: The nitrile (-C

N) stretch is a highly reliable diagnostic tool. In the starting material, it appears around 2250 cm⁻¹ in the IR spectrum. Following Knoevenagel condensation, the conjugation with the newly formed alkene shifts this peak to a lower wavenumber (approx. 2210–2220 cm⁻¹).

References

- 2-1h-indol-3-yl-ethan-1-ol | MedChemExpress (MCE) Life Science Reagents.MedChemExpress.

- Review Article Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques.Semantic Scholar.

- Knoevenagel Condensation Reaction of Active Methylene Compounds with Functionalized Aromatic Aldehydes.Asian Journal of Chemistry.

Sources

High-Resolution Mass Spectrometry (HRMS) protocol for 2-(1H-indol-2-yl)acetonitrile.

Application Note: High-Resolution Mass Spectrometry (HRMS) Protocol for 2-(1H-indol-2-yl)acetonitrile

Abstract & Scope

This application note details a validated High-Resolution Mass Spectrometry (HRMS) protocol for the identification, quantification, and structural confirmation of 2-(1H-indol-2-yl)acetonitrile (

Physicochemical Profile & MS Readiness

Understanding the analyte's fundamental properties is the first step in designing a self-validating MS method.

| Property | Value | HRMS Relevance |

| Formula | Basis for isotopic pattern calculation. | |

| Monoisotopic Mass | 156.06875 Da | Target for mass accuracy (< 5 ppm). |

| 157.07602 Da | Primary precursor ion in ESI(+). | |

| LogP | ~1.9 - 2.1 | Indicates good retention on C18 columns. |

| pKa (Indole NH) | ~16 | Very weak acid; requires acidic mobile phase for protonation on the nitrile or ring system. |

Method Development Logic (The "Why")

Ion Source Selection: ESI vs. APCI

-

Decision: Electrospray Ionization (ESI) in Positive Mode is selected.[2]

-

Causality: Although the indole nitrogen is not highly basic, the nitrile group and the aromatic system can be protonated under acidic conditions. ESI provides "softer" ionization than APCI, preserving the molecular ion

which is critical for accurate mass determination. APCI is reserved as a backup if matrix suppression is high, but it risks higher in-source fragmentation (loss of HCN).

Chromatographic Strategy

-

Column: C18 (End-capped).[3]

-

Logic: The 2-isomer is hydrophobic. A C18 column provides sufficient interaction to separate it from polar matrix components.

-

Isomer Separation: The 2-isomer typically elutes later than the 3-isomer on standard C18 phases due to the accessible hydrogen bonding of the 2-position NH compared to the steric bulk of the 3-position.

Experimental Protocol

Reagents & Standards

-

Solvents: LC-MS Grade Acetonitrile (ACN) and Water (

). -

Modifier: Formic Acid (FA), 99%+ purity (Optima grade).

-

Stock Solution: Dissolve 1 mg of 2-(1H-indol-2-yl)acetonitrile in 1 mL DMSO (stable for 3 months at -20°C).

-

Working Solution: Dilute stock to 1 µg/mL in 50:50

:ACN (0.1% FA).

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

-

System: Agilent 1290 Infinity II or Thermo Vanquish Horizon.

-

Column: Phenomenex Kinetex C18,

mm, 1.7 µm. -

Flow Rate: 0.4 mL/min.

-

Temperature: 40°C.

-

Injection Volume: 2.0 µL.

Gradient Table:

| Time (min) | %A (Water + 0.1% FA) | %B (ACN + 0.1% FA) | Curve |

|---|---|---|---|

| 0.00 | 95 | 5 | Initial |

| 1.00 | 95 | 5 | Hold |

| 8.00 | 5 | 95 | Linear |

| 10.00 | 5 | 95 | Wash |

| 10.10 | 95 | 5 | Re-equilibrate |

| 13.00 | 95 | 5 | End |

Mass Spectrometry (Q-TOF or Orbitrap)

-

Source: ESI Positive (

).[2] -

Capillary Voltage: 3500 V.

-

Gas Temperature: 320°C.

-

Sheath Gas Flow: 11 L/min.[4]

-

Fragmentor Voltage: 135 V (Optimized to prevent in-source loss of HCN).

-

Acquisition Mode: Full Scan (m/z 100–500) + Data Dependent MS2.

Data Analysis & Fragmentation Mechanism

Fragmentation Pathway

The structural confirmation relies on the specific loss of the nitrile group.

-

Precursor:

. -

Primary Fragment: Loss of Hydrogen Cyanide (HCN, 27.0109 Da).

- (Quinolinium-like cation or Indole-methyl cation).

-

Secondary Fragment: Loss of

radical (rare in ESI, common in EI) or ring opening.

Diagram 1: Fragmentation & Workflow Logic

Caption: Analytical workflow and primary fragmentation pathway for 2-(1H-indol-2-yl)acetonitrile.

Method Validation (Self-Validating Systems)

To ensure the protocol is robust (E-E-A-T principle), the following validation criteria must be met. This aligns with FDA Bioanalytical Method Validation Guidelines [1].

| Parameter | Acceptance Criteria | Experimental Check |

| Mass Accuracy | < 5 ppm | Calibrate with lock-mass (e.g., Leucine Enkephalin or internal ref). |

| Linearity | 6-point curve (1 ng/mL to 1000 ng/mL). | |

| Precision (RSD) | < 15% | 5 replicates at Low, Mid, High QC. |

| Selectivity | No interference at RT | Inject blank matrix; monitor m/z 157.0760. |

| Isomer Resolution | Spike with 3-(1H-indol-3-yl)acetonitrile to ensure separation. |

Quality Control (QC) System

-

System Suitability Test (SST): Before every batch, inject a 100 ng/mL standard.

-

Pass Condition: Signal-to-Noise > 100:1; Mass Error < 3 ppm; Retention Time shift < 0.1 min.

Troubleshooting & Optimization

Issue: Low Sensitivity

-

Cause: Ion suppression from matrix or poor protonation.

-

Fix: Switch mobile phase modifier to 0.1% Acetic Acid (softer acid) or increase source temperature to improve desolvation.

Issue: In-Source Fragmentation

-

Observation: Presence of m/z 130 in the MS1 scan.

-

Cause: Fragmentor voltage too high.

-

Fix: Lower fragmentor voltage in 10V increments until the ratio of 157/130 is maximized [2].

Issue: Peak Tailing

-

Cause: Interaction between indole nitrogen and free silanols on the column.

-

Fix: Ensure the column is "end-capped" and maintain pH < 3.0 to keep silanols protonated (neutral).

References

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5][6][7][8] Link

-

Prasain, J. (2009).[9] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Link

-

BenchChem. (2025). HPLC Purification and Analysis of Indole-3-acetonitrile. (Used as proxy for indole-acetonitrile class separation logic). Link

-

PubChem. (2023). 2-(1H-indol-3-yl)acetonitrile Compound Summary. (For physicochemical property verification). Link

Sources

- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H-Indole-3-acetonitrile | SIELC Technologies [sielc.com]

- 4. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. altabrisagroup.com [altabrisagroup.com]

- 8. researchgate.net [researchgate.net]

- 9. uab.edu [uab.edu]

Column chromatography method for purification of 2-(1H-indol-2-yl)acetonitrile.

Application Note: High-Purity Isolation of 2-(1H-indol-2-yl)acetonitrile via Flash Column Chromatography

Executive Summary

This application note details the purification of 2-(1H-indol-2-yl)acetonitrile , a critical building block in the synthesis of indole alkaloids and pharmaceutical intermediates. While 3-substituted indoles are ubiquitous, the 2-substituted isomer presents unique separation challenges due to its specific polarity and the potential for electrophilic degradation at the open C3 position.

This guide provides a validated protocol for Normal Phase Flash Column Chromatography , emphasizing stationary phase selection, mobile phase optimization, and fraction analysis. It is designed to achieve purities >98% suitable for subsequent biological screening or structural elaboration.

Target Molecule Profile

| Property | Description |

| Compound Name | 2-(1H-indol-2-yl)acetonitrile |

| CAS Number | 65719-61-7 |

| Molecular Formula | C₁₀H₈N₂ |

| Molecular Weight | 156.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in EtOAc, DCM, MeOH; sparingly soluble in Hexanes, Water. |

| Acidity (pKa) | ~17 (Indole N-H); Nitrile |

| Stability | Sensitive to strong acids (polymerization risk) and oxidation (light sensitivity). |

Pre-Chromatography Considerations

Impurity Profile

Depending on the synthesis route (e.g., [4+1]-spirocyclization of nitroalkenes or modification of 2-methylindole), common impurities include:

-

Unreacted Starting Materials: Nitroalkenes or o-nitrotoluene derivatives (non-polar).

-

Isomers: 3-(2-nitroethyl)-1H-indole byproducts (often co-produced in cascade reactions).

-

Oxidation Products: Indolin-2-ones (more polar).

-

Oligomers: Formed via acid-catalyzed coupling at the C3 position.

TLC Method Development

Before scaling to a column, Thin Layer Chromatography (TLC) conditions must be optimized to achieve a Retardation Factor (

-

Stationary Phase: Silica Gel 60

aluminum sheets. -

Visualization:

-

UV (254 nm): Indole core fluoresces strongly (Dark spot on green background).[1]

-

Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde): Specific stain for indoles. Turns pink/purple upon heating. This is critical for distinguishing the indole product from non-indole impurities.

-

Recommended Solvent Systems:

-

Hexanes : Ethyl Acetate (80:20)

Standard starting point. -

Dichloromethane (DCM) : Methanol (98:2)

Alternative if solubility is an issue, though less selective for this specific nitrile.

Detailed Purification Protocol

Stationary Phase Selection

-

Material: Silica Gel 60 (230–400 mesh / 40–63 µm).

-

Acidity Warning: Standard silica is slightly acidic (

). For highly sensitive indole derivatives, "neutralized silica" is recommended.

Sample Loading (Dry Loading Technique)

Wet loading (dissolving in minimal solvent) often leads to band broadening due to the compound's poor solubility in non-polar mobile phases. Dry loading is strictly recommended.

-

Dissolve the crude mixture in a minimal amount of DCM or Acetone.

-

Add Silica Gel (ratio 1:2 w/w relative to crude mass).

-

Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

-

Load this powder carefully onto the top of the pre-packed column.

Mobile Phase Gradient

A stepwise gradient is superior to isocratic elution for removing both non-polar impurities (front) and polar degradation products (tail).

-

Column Volume (CV): Calculate based on column size (e.g., for 10g crude, use ~300g silica; CV

400-500 mL).

| Step | Solvent Composition (Hex : EtOAc) | Volume (CV) | Target Elution |

| 1 | 95 : 5 | 2 CV | Non-polar impurities (nitroalkanes, starting materials) |

| 2 | 90 : 10 | 3 CV | Impurity elution / Baseline stabilization |

| 3 | 80 : 20 | 5-8 CV | Target: 2-(1H-indol-2-yl)acetonitrile |

| 4 | 60 : 40 | 2 CV | Polar byproducts / Flush |

Flow Rate & Fraction Collection

-

Flow Rate: 15–20 mL/min (for a 40g column). Slower flow improves resolution.

-

Collection: Collect small fractions (e.g., 10–15 mL test tubes) during the gradient transition (Step 2

3).

Process Visualization (Workflow)

Caption: Logical workflow for the isolation of 2-(1H-indol-2-yl)acetonitrile, highlighting critical decision points in fraction pooling.

Quality Control & Validation

Upon pooling fractions and evaporating the solvent (maintain bath temp

-

NMR (400 MHz,

-

Diagnostic Signal: Look for the singlet corresponding to the

protons. In 2-substituted indoles, this typically appears around -

Indole NH: Broad singlet around

8.0 – 8.5 ppm . -

Absence of Impurities: Ensure no peaks from EtOAc (4.12 q, 2.05 s, 1.26 t) remain, as residual solvent can interfere with biological assays.

-

-

HPLC Purity:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Tailing / Streaking | Acidic interaction with silica silanols. | Add 1% Triethylamine to the mobile phase or switch to neutral alumina. |

| Co-elution | Impurity has similar polarity. | Change solvent selectivity.[1] Switch from Hex/EtOAc to DCM/Hexane (50:50) or Toluene/EtOAc (90:10) . |

| Decomposition | Product unstable on silica. | Reduce column residence time. Use Flash chromatography (positive pressure) rather than gravity. Store fractions in the dark. |

| Low Recovery | Product retained on baseline. | Flush column with 100% EtOAc or 10% MeOH in DCM to recover polar material. |

References

-

Korotaev, V. Y. et al. (2021). "Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles." Molecules, 26(20), 6132.

- Key Insight: Describes the synthesis and purification context for 2-(1H-indol-2-yl)

-

Laha, J. K. et al. (2014). "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Beilstein Journal of Organic Chemistry, 10, 2333–2341.

- Key Insight: Provides analogous chromatographic conditions (Petroleum Ether/Ethyl Acetate 80:20)

-

BenchChem Technical Support. "Purification of Indole Derivatives by Column Chromatography."

- Key Insight: General protocols for stationary phase selection and troubleshooting indole tailing on silica.

-

Organic Syntheses. "Indole-2-carboxylic acid, ethyl ester." Org. Synth. 1943, 23, 42.

- Key Insight: Historical context on the stability and handling of 2-substituted indoles.

Sources

Application Note: Synthesis and Evaluation of 2-(1H-Indol-2-yl)acetonitrile Derivatives as Potent Antitumor Agents

Executive Summary

The development of targeted antineoplastic agents frequently relies on privileged heterocyclic scaffolds. Among these, the indole ring is ubiquitous in oncology drug discovery due to its ability to mimic endogenous biomolecules and intercalate into various kinase and tubulin binding pockets. Recent advancements have demonstrated that functionalizing 2-(1H-indol-2-yl)acetonitrile via Knoevenagel condensation yields highly potent 2-(1H-indol-2-yl)-3-acrylonitrile derivatives.

This application note provides a comprehensive, self-validating methodological guide for the synthesis, structural tuning, and biological evaluation of these derivatives. By detailing the causality behind the synthetic choices and the resulting structure-activity relationships (SAR), this guide serves as a robust blueprint for drug development professionals aiming to synthesize novel tubulin-polymerization inhibitors [1].

Chemical Rationale and Mechanistic Insights

The Knoevenagel Condensation Strategy

The synthesis of heteroaryl-acrylonitriles from 2-(1H-indol-2-yl)acetonitrile relies on the Knoevenagel condensation. The methylene group adjacent to the nitrile and the indole ring is highly acidic. Utilizing a moderate base, such as sodium methoxide (NaOMe) in methanol, allows for efficient deprotonation to form a resonance-stabilized carbanion. This carbanion readily attacks the electrophilic carbonyl carbon of aromatic or heteroaromatic aldehydes.

Causality of Stereoselectivity: The reaction operates under thermodynamic control. The elimination of water to form the double bond strictly favors the Z-configuration . This stereoselectivity is driven by the minimization of steric hindrance between the bulky indole core and the newly introduced aryl substituent, a structural feature verified by X-ray crystallography [1].

Mechanism of Antitumor Action

The resulting Z-configured acrylonitrile moiety acts as a rigid linker that optimally positions the indole and aryl rings to fit into the colchicine-binding site of

Mechanism of action for indole-acrylonitriles inducing apoptosis via tubulin inhibition.

Synthetic Workflows and Protocols

To explore the SAR of these compounds, the primary synthesis (yielding compounds like 2l ) can be followed by an optional N-alkylation step (yielding compounds like 5c ). N-substitution often enhances lipophilicity and cellular permeability, drastically lowering the required inhibitory concentrations [1].

Synthetic workflow for 2-(1H-indol-2-yl)-3-acrylonitrile derivatives.

Protocol 1: Synthesis of 3-[4-(dimethylamino)phenyl]-2-(1H-indol-2-yl)acrylonitrile (Compound 2l)

Objective: Establish the core Z-acrylonitrile scaffold via base-catalyzed condensation.

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(1H-indol-2-yl)acetonitrile (1.0 mmol) and 4-(dimethylamino)benzaldehyde (1.0 mmol) in anhydrous methanol (10 mL).

-

Catalysis: Slowly add a freshly prepared solution of sodium methoxide (NaOMe) in methanol (1.2 mmol, 0.5 M) dropwise to the reaction mixture at 0 °C to prevent uncontrolled exothermic side reactions.

-

Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 4 to 6 hours. Monitor the reaction progress via TLC (eluent: hexane/ethyl acetate 7:3).

-

Quenching & Precipitation: Once the starting materials are consumed, pour the mixture into crushed ice-water (50 mL) and neutralize with 1M HCl to pH 7. A distinct precipitate will form.

-

Isolation: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water, and dry in a desiccator.

-

Purification: Recrystallize the crude solid from absolute ethanol to yield the pure Z-isomer (Compound 2l) as a crystalline solid.

Protocol 2: N-Alkylation to Yield 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (Compound 5c)

Objective: Enhance lipophilicity and target affinity via N-methylation of the indole core.

-

Deprotonation: Dissolve Compound 2l (0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.6 mmol) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete deprotonation of the indole N-H.

-

Alkylation: Add methyl iodide (MeI, 0.6 mmol) dropwise to the cold solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup: Quench the reaction by carefully adding cold water (20 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL).

-

Washing & Drying: Wash the combined organic layers with brine (20 mL) to remove residual DMF, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Purify the crude residue via silica gel column chromatography (eluent: dichloromethane/methanol 98:2) to isolate Compound 5c.

In Vitro Biological Evaluation

To validate the synthesized compounds as self-validating antitumor agents, an in vitro cytotoxicity assay must be performed. The NCI-60 human tumor cell line screen or a standard MTT/Resazurin assay provides the necessary quantitative metrics (GI50: concentration required for 50% growth inhibition) [1].

Protocol 3: Resazurin Cell Viability Assay

-

Seeding: Seed human cancer cell lines (e.g., HL-60, COLO 205, MDA-MB-468) in 96-well plates at a density of

cells/well in 100 µL of appropriate culture medium (e.g., RPMI-1640 supplemented with 10% FBS). Incubate for 24 hours at 37 °C in a 5% -

Treatment: Prepare serial dilutions of the synthesized compounds (e.g., 0.01 µM to 100 µM) in DMSO (final DMSO concentration < 0.5%). Add 10 µL of the drug solutions to the wells. Incubate for 72 hours.

-

Staining: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

-

Quantification: Measure the fluorescence (Excitation: 530–560 nm, Emission: 590 nm) using a microplate reader.

-

Data Analysis: Calculate the GI50 values using non-linear regression analysis (e.g., GraphPad Prism).

Quantitative Data Summary

The structural modification from the parent N-H indole (2l) to the N-methylated indole (5c) yields a profound increase in cytotoxic potency across multiple cancer lineages. The table below summarizes the comparative GI50 values, demonstrating the critical impact of N-alkylation on the pharmacokinetic and pharmacodynamic profile of the drug.

| Cell Line Origin | Specific Cell Line | Compound 2l (GI50, µM) | Compound 5c (GI50, µM) | Efficacy Shift |

| Leukemia | HL-60(TB) | 0.228 | 0.024 | ~9.5x more potent |

| Colon Cancer | COLO 205 | 1.830 | 0.051 | ~35.8x more potent |

| Breast Cancer | MDA-MB-468 | 2.140 | 0.048 | ~44.5x more potent |

| CNS Cancer | SF-539 | 1.620 | 0.038 | ~42.6x more potent |

| Renal Cancer | A498 | 2.510 | 1.740 | ~1.4x more potent |

Data extrapolated from the in vitro screening of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives [1].

Conclusion

The synthesis of 2-(1H-indol-2-yl)acetonitrile derivatives via Knoevenagel condensation provides a highly efficient, thermodynamically controlled pathway to Z-configured heteroaryl-acrylonitriles. As demonstrated by the robust in vitro data, these compounds—particularly N-alkylated derivatives like Compound 5c—exhibit nanomolar to low-micromolar potency against aggressive tumor cell lines. Future development should focus on in vivo pharmacokinetic profiling and the optimization of the acrylonitrile linker to further enhance tubulin-binding specificity.

References

-

Title: Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies Source: Pharmaceuticals (MDPI), 2023, 16(7), 918. URL: [Link]

Application Note: In Vitro and In Silico Characterization of 2-(1H-indol-2-yl)acrylonitrile Derivatives

Executive Summary

The 2-(1H-indol-2-yl)acrylonitrile scaffold represents a privileged structural motif in medicinal chemistry, primarily recognized for its ability to mimic the cis-stilbene configuration of combretastatin A-4 (CA-4). These derivatives function as potent microtubule-destabilizing agents by targeting the colchicine-binding site of β-tubulin. This application note provides a rigorous, validated workflow for the characterization of these compounds, bridging computational prediction (in silico) with biological validation (in vitro).

Key Mechanisms:

-

Target:

-Tubulin (Colchicine Binding Site).[1] -

Action: Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[1]

-

Chemical Basis: The acrylonitrile spacer provides the necessary rigidity and electronic environment to facilitate hydrogen bonding with residues like Val

238 and Cys

Part 1: In Silico Design & Prediction

Before synthesis, computational modeling is essential to prioritize derivatives with the highest binding affinity and favorable ADMET profiles.

Computational Workflow

The following diagram outlines the logical flow from ligand preparation to binding energy prediction.

Figure 1: In silico workflow for prioritizing indole-acrylonitrile derivatives against tubulin targets.

Protocol: Molecular Docking (Tubulin-Colchicine Site)[1][2]

Objective: To predict the binding orientation and affinity of 2-(1H-indol-2-yl)acrylonitriles.

Materials:

-

Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

-

Target Structure: PDB ID 1SA0 (Tubulin-Colchicine complex) or 4O2B .[2]

Step-by-Step Methodology:

-

Protein Preparation:

-

Download PDB 1SA0 .[2] Remove native ligand (Colchicine) and water molecules.

-

Add polar hydrogens and compute Gasteiger charges.

-

Critical Step: Define the grid box centered on the colchicine binding pocket (approx. coordinates: x=116, y=89, z=6). Box size: 20x20x20 Å.

-

-

Ligand Preparation:

-

Draw the Z-isomer of the 2-(1H-indol-2-yl)acrylonitrile derivative (the Z-configuration is often more active and mimics the cis-stilbene of CA-4).

-

Minimize energy using MM2 force field.

-

-

Docking Execution:

-

Run the docking algorithm with an exhaustiveness of 8 (Vina) or Standard Precision (Glide).

-

Validation: Re-dock the native ligand (Colchicine). The RMSD between the docked pose and crystal pose must be < 2.0 Å.

-

-

Scoring Criteria:

-

Select compounds with binding energy

kcal/mol. -

Check for H-bonds with Cys

241 and Val

-

Part 2: Chemical Synthesis Context

Note: While this guide focuses on testing, understanding the source material is vital.

These derivatives are typically synthesized via Knoevenagel condensation .[3]

-

Reactants: 2-(1H-indol-2-yl)acetonitrile + Substituted Aryl Aldehyde.

-

Catalyst: Sodium Methoxide (NaOMe) or Piperidine.

-

Solvent: Methanol or Ethanol.

-

Outcome: Predominantly yields the Z-isomer, stabilized by hydrogen bonding between the indole NH and the nitrile nitrogen.

Part 3: In Vitro Validation Protocols

Protocol A: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC

Reagents:

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solvent: DMSO (Dimethyl sulfoxide).[4]

-

Positive Control: Combretastatin A-4 (CA-4) or Colchicine.[1]

Procedure:

-

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO

. -

Treatment:

-

Dissolve indole-acrylonitrile derivatives in DMSO (Stock: 10 mM).

-

Prepare serial dilutions (0.01

M to 100 -

Caution: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

-

-

Incubation: Treat cells for 48h or 72h.

-

Development:

-

Add 20

L MTT solution (5 mg/mL in PBS) to each well.[4] Incubate for 3-4h. -

Aspirate medium carefully. Dissolve purple formazan crystals in 150

L DMSO.

-

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

-

Calculation: Plot % Viability vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response).

Protocol B: Tubulin Polymerization Assay (Mechanism of Action)

This is the gold standard assay to confirm the compound acts as a microtubule destabilizer.

Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat. This process increases light scattering (turbidimetry) or fluorescence (using a reporter like DAPI or a commercial fluorophore). Inhibitors prevent this increase.

Diagram: Mechanism of Inhibition

Figure 2: Mechanism of action showing the disruption of the elongation phase by indole-acrylonitrile derivatives.[5]

Procedure (Fluorescence-based):

-

Preparation: Keep all reagents on ice. Use >99% pure tubulin (porcine brain source).

-

Mixture: In a black 96-well half-area plate, mix:

-

PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl

, 0.5 mM EGTA). -

GTP (1 mM final).

-

Tubulin (2 mg/mL final).

-

Test Compound (typically 3

M or 5

-

-

Measurement:

-

Transfer to a plate reader pre-warmed to 37°C.

-

Read Fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes.

-

-

Analysis:

-

Control (DMSO): Sigmoidal curve (Lag

Log -

Active Compound: Flat line or significantly reduced V

.

-

Data Presentation & Interpretation

When reporting results, data should be tabulated to allow direct comparison between computational predictions and biological reality.

Representative Data Structure

| Compound ID | R-Group (Aldehyde) | Docking Score (kcal/mol) | IC | IC |

| 2a | Phenyl | -7.2 | 12.5 | > 20 |

| 2l | 3,4,5-Trimethoxyphenyl | -9.1 | 0.05 | 1.8 |

| 5c | 4-Dimethylaminophenyl | -8.8 | 0.02 | 1.5 |

| CA-4 | (Positive Control) | -9.5 | 0.004 | 1.2 |

Interpretation Guide:

-

High Potency: Compounds with a 3,4,5-trimethoxy substitution on the phenyl ring (Compound 2l ) often show the highest potency due to structural similarity with the trimethoxy ring of Colchicine/Combretastatin.

-

Correlation: A strong correlation between Docking Score and IC

validates the in silico model. If a compound has a good docking score but poor IC

References

-

Mielewczyk-Gryń, A., et al. (2023). "Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies." Pharmaceuticals, 16(7), 918.[6] [Link][1]

-

Romagnoli, R., et al. (2010). "Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/heteroaryl-indoles as a new class of potent antitubulin agents." Bioorganic & Medicinal Chemistry, 18(14), 5114-5122. [Link]

-

Mirzaei, S., et al. (2020). "Synthesis, biological evaluation, and molecular docking studies of novel 3-substituted indole derivatives as potential anticancer agents." Chemistry & Biodiversity, 17(4), e1900688. [Link]

-

National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen." Developmental Therapeutics Program. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies | MDPI [mdpi.com]

- 4. Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives[v1] | Preprints.org [preprints.org]

- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - Jin - Current Medicinal Chemistry [edgccjournal.org]

- 6. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Knoevenagel Condensation of Indoles

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, we know that synthesizing 3-vinylindole derivatives via the Knoevenagel condensation of indole-3-carboxaldehyde is a critical step in generating bioactive scaffolds. However, researchers frequently encounter stalled reactions, poor conversions, and complex byproduct mixtures.

This guide bypasses generic advice to provide a deep, mechanistic root-cause analysis of indole reactivity, paired with field-proven troubleshooting protocols.

Mechanistic Insight: The Causality of Low Yields

To troubleshoot effectively, we must first understand the inherent electronic environment of the substrate. Indole-3-carboxaldehyde is notoriously less reactive in Knoevenagel condensations compared to standard benzaldehydes[1].

The Root Cause: The nitrogen lone pair in the indole ring donates electron density into the aromatic system. This density delocalizes to the C3 position and subsequently to the carbonyl oxygen of the aldehyde. This resonance stabilization gives the C3-aldehyde bond partial double-bond character and places a partial negative charge on the oxygen. Consequently, the electrophilicity of the carbonyl carbon is severely diminished[1].

Because the rate-limiting step of the Knoevenagel condensation is the nucleophilic attack of the deprotonated active methylene compound onto this carbonyl carbon, standard mild bases (like catalytic piperidine) often fail to drive the reaction to completion[2],[3]. Furthermore, prolonged heating to force the reaction often leads to thermodynamic side reactions, such as Michael additions[2].

Mechanistic pathways and common side reactions in the Knoevenagel condensation of indoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My condensation with indole-3-carboxaldehyde is stalling at 40% conversion despite using piperidine in ethanol. How do I push it to completion?

A1: Piperidine is often insufficiently basic/activating for highly deactivated indole aldehydes[2]. Switch to a dual-action catalyst system like Ammonium Acetate (

Q2: My TLC shows the desired product forming initially, but a secondary spot appears over time, and my isolated yield is low. What is happening?